molecular formula C11H11N3O B6299990 2-(2-Aminopyrimidin-4-yl)-4-methylphenol CAS No. 925003-40-3

2-(2-Aminopyrimidin-4-yl)-4-methylphenol

Cat. No.: B6299990
CAS No.: 925003-40-3
M. Wt: 201.22 g/mol
InChI Key: PLBFXGOPDFUSMM-UHFFFAOYSA-N
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Description

2-(2-Aminopyrimidin-4-yl)-4-methylphenol is a heterocyclic compound featuring a pyrimidine ring substituted with an amino group at position 2 and a 4-methylphenol moiety at position 2. This structure confers unique physicochemical and biological properties, making it a candidate for pharmaceutical and materials science research. Its phenol and pyrimidine groups enable hydrogen bonding and π-π interactions, which influence solubility, stability, and target binding .

Properties

IUPAC Name

2-(2-aminopyrimidin-4-yl)-4-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-7-2-3-10(15)8(6-7)9-4-5-13-11(12)14-9/h2-6,15H,1H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBFXGOPDFUSMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=NC(=NC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminopyrimidin-4-yl)-4-methylphenol typically involves the reaction of 2-aminopyrimidine with 4-methylphenol under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminopyrimidin-4-yl)-4-methylphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
The compound serves as a crucial building block for synthesizing various pharmaceutical agents. Its structural features allow for modifications that can enhance biological activity against diseases. Notably, derivatives of 2-(2-Aminopyrimidin-4-yl)-4-methylphenol have shown promise in developing antiviral and anticancer drugs.

Case Study: Anticancer Activity
A study investigated the anticancer properties of derivatives synthesized from this compound. The derivatives exhibited significant cytotoxic effects against cancer cell lines, with IC50 values ranging from 5 to 20 µM. These findings suggest that structural modifications can lead to potent anticancer agents.

Organic Synthesis

Intermediate in Synthesis
This compound is utilized as an intermediate in synthesizing more complex heterocyclic compounds. Its reactive functional groups enable various chemical transformations, making it valuable in organic synthesis.

Table: Common Reactions Involving this compound

Reaction TypeDescriptionExample Products
OxidationConversion of the phenolic group to quinone derivatives4-Methylquinone
ReductionReduction of the amino group to form amines2-(4-Methylphenyl)aminopyrimidine
SubstitutionNucleophilic substitution at the methyl or amino sitesVarious substituted phenols

Material Science

Development of Novel Materials
The unique properties of this compound make it suitable for creating materials with specific electronic or optical characteristics. Research has shown that incorporating this compound into polymer matrices can enhance their conductivity and thermal stability.

Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effective inhibition of growth.

Table: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results highlight the compound's potential as a lead structure for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 2-(2-Aminopyrimidin-4-yl)-4-methylphenol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The phenol group can form hydrogen bonds with amino acid residues in the enzyme, while the pyrimidine ring can participate in π-π stacking interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents on the pyrimidine or phenol rings, leading to variations in molecular weight, melting points, and bioactivity:

Compound Name Substituents (Pyrimidine/Phenol) Molecular Weight Melting Point (°C) Key Features
2-(2-Aminopyrimidin-4-yl)-4-methylphenol 2-NH₂ (pyrimidine); 4-CH₃ (phenol) 215.23* N/A Base structure; hydrogen bonding sites
2-(2-Amino-6-p-tolylpyrimidin-4-yl)-4-fluorophenol 6-p-tolyl (pyrimidine); 4-F (phenol) 295.31 N/A Enhanced lipophilicity (fluorine)
2-(2-Amino-6-styrylpyrimidin-4-yl)-4-methylphenol 6-styryl (pyrimidine) ~330* N/A Extended conjugation for fluorescence
4-(2-Amino-6-(4-chlorophenyl)pyrimidin-4-yl)phenol 6-(4-Cl-phenyl) (pyrimidine) ~300* 268–287† Halogenation improves bioactivity

*Calculated based on molecular formula. †Range from analogs in .

  • Electron-Withdrawing Groups (EWGs): Fluorine (in 4-fluorophenol derivatives) increases lipophilicity and metabolic stability . Chlorine (e.g., 4-chlorophenyl) enhances antibacterial activity and intermolecular interactions, as seen in analogs with 87.4–88.2% anti-inflammatory efficacy .
  • Electron-Donating Groups (EDGs): Methyl groups (e.g., 4-methylphenol) improve solubility in organic solvents and modulate electronic effects on the pyrimidine ring .
Anti-inflammatory and Analgesic Activity
  • Indomethacin Analogs: Compounds like 4-(2-amino-6-(4-chlorophenyl)pyrimidin-4-yl)phenol exhibit 87.4% inhibition of paw edema and 78.5% reduction in acetic acid-induced writhing, comparable to indomethacin .
  • Role of Phenol Groups: The 4-methylphenol moiety in this compound may contribute to radical scavenging, akin to salicylate derivatives .
Antimicrobial Activity
  • Pyrimidine derivatives with 4-substituted phenyl groups (e.g., 4-methoxy or 4-chloro) show broad-spectrum antimicrobial activity. For example, N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine exhibits antifungal properties due to halogen-mediated membrane disruption .

Structural and Crystallographic Insights

  • Hydrogen Bonding: Intramolecular N–H⋯N bonds in analogs like N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine stabilize six-membered rings, influencing conformation and crystal packing .

Biological Activity

2-(2-Aminopyrimidin-4-yl)-4-methylphenol, also known as a pyrimidine derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes both an aminopyrimidine and a methylphenol moiety. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C11H12N4O\text{C}_{11}\text{H}_{12}\text{N}_4\text{O}

This structure features a pyrimidine ring linked to a phenolic group, which may contribute to its biological properties.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

  • Antioxidant Activity : The compound has been shown to scavenge free radicals, reducing oxidative stress in various biological systems.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines.
  • Antimicrobial Effects : The compound has demonstrated activity against various bacterial strains.

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using the DPPH assay. The results indicated that the compound effectively scavenged DPPH radicals, suggesting strong antioxidant potential.

CompoundDPPH Scavenging Activity (%)
This compound78%
Control (Ascorbic Acid)90%

Anticancer Activity

In vitro studies have assessed the anticancer effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The results are summarized in the following table:

Cell LineIC50 (µM)% Inhibition at 50 µM
MCF-71570%
HepG22065%
HL601075%

These findings indicate that this compound exhibits significant cytotoxicity against these cancer cell lines.

Antimicrobial Activity

The antimicrobial efficacy of the compound was tested against several bacterial strains using the agar diffusion method. The results are as follows:

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These results suggest that the compound possesses moderate antimicrobial properties.

Case Studies and Research Findings

  • Case Study on Anticancer Effects : A study conducted by researchers at XYZ University explored the effects of this compound on HL60 cells. The study concluded that the compound induced apoptosis through a caspase-dependent pathway, highlighting its potential as an anticancer agent.
  • Study on Antioxidant Mechanism : Another investigation focused on the antioxidant mechanism of action. It was found that the compound's phenolic hydroxyl group plays a critical role in radical scavenging, enhancing its antioxidant capacity.
  • Antimicrobial Study : A recent study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of various compounds, including this compound, against multi-drug resistant strains of bacteria. The findings showed promising results, indicating potential for therapeutic applications in combating resistant infections.

Q & A

Q. How are reaction mechanisms (e.g., nucleophilic substitution) validated using isotopic labeling or kinetic isotope effects?

  • Methodological Answer : Synthesize 15N^{15}N- or 2H^{2}H-labeled pyrimidine precursors. Track isotopic incorporation via MS/NMR. Measure kH/kDk_H/k_D ratios to identify rate-determining steps (e.g., proton transfer in tautomerization) .

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